molecular formula C14H22ClNO B1441763 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-40-7

3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1441763
CAS RN: 1219982-40-7
M. Wt: 255.78 g/mol
InChI Key: SXLZPBUQYBLVEF-UHFFFAOYSA-N
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Description

3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride (3-PPMP-HCl) is an organic compound and a derivative of pyrrolidine. It is a white powder that is soluble in water and alcohol, and is used in a variety of scientific research applications. It is also known as 3-PPMP-HCl or 3-propylphenoxy-methylpyrrolidine hydrochloride.

Scientific Research Applications

Antioxidant Applications

Pyrrolidine derivatives, including “3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride”, have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for therapeutic applications aimed at preventing or treating conditions caused by oxidative damage .

Anti-inflammatory and Anti-asthmatic Effects

The anti-inflammatory potential of pyrrolidine alkaloids is significant in the treatment of chronic inflammation and asthma. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and may help reduce airway inflammation, offering a pathway for developing new anti-asthmatic drugs .

Antimicrobial Activity

“3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride” has been explored for its antimicrobial effects. The compound’s structure allows it to interact with bacterial cell membranes, potentially leading to the disruption of microbial cell processes. This makes it a valuable lead compound for the development of new antibacterial and antifungal agents .

Anticancer Potential

Pyrrolidine alkaloids have shown promise in anticancer therapy. They can induce apoptotic cell death in cancer cells, such as MCF-7 breast cancer cells. The ability of “3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride” to affect cell proliferation makes it a compound of interest in cancer research, particularly in the search for treatments that target specific cancer cell lines .

Neuropharmacological Properties

The neuropharmacological applications of pyrrolidine derivatives are vast. They have been associated with neuroprotective effects and the potential to treat neurological disorders. The compound’s interaction with neural pathways suggests its use in developing treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Organ Protective Effects

Research has indicated that pyrrolidine alkaloids can have organ-protective effects. This includes the potential to mitigate damage to organs such as the liver and kidneys, which are often affected by toxins and drugs. The protective mechanism of “3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride” could be harnessed in developing therapies to prevent organ damage during medical treatments .

properties

IUPAC Name

3-[(2-propylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h3-4,6-7,12,15H,2,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZPBUQYBLVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1219982-40-7
Record name Pyrrolidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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